REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([Cl:8])[CH:5]=[CH:6][CH:7]=1.C([O-])(O)=[O:10].[Na+].OOS([O-])=O.[K+]>CP(CCP(C)C)C.CC(C)=O>[Br:1][C:2]1[CH:7]=[C:6]([OH:10])[CH:5]=[C:4]([Cl:8])[CH:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
192 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)Cl
|
Name
|
(Ind)Ir(COD)
|
Quantity
|
8.3 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mg
|
Type
|
catalyst
|
Smiles
|
CP(C)CCP(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 150° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To an airfree flask equipped with a stir bar, in a glove box
|
Type
|
CUSTOM
|
Details
|
The flask was sealed
|
Type
|
CUSTOM
|
Details
|
removed for the glove box
|
Type
|
CUSTOM
|
Details
|
This material was used in next step without purification
|
Type
|
ADDITION
|
Details
|
To the crude material was added NaOH (1.5 mL of a 1.5M aqueous solution) and the resulting mixture
|
Type
|
STIRRING
|
Details
|
was stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 0° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
quenched with sodium bisulfite (2.0 g in 3 ml H2O)
|
Type
|
ADDITION
|
Details
|
The grayish solution was diluted with ether (20 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with aq. 2 M HCl (1×25 ml)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated from the organic layer
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×25 ml)
|
Type
|
WASH
|
Details
|
Combined organic layers were washed with water (2×25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4, and solvents
|
Type
|
CUSTOM
|
Details
|
removed under reduced pressure
|
Type
|
WASH
|
Details
|
eluting with CH2Cl2
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 163.4 mg | |
YIELD: PERCENTYIELD | 78.8% | |
YIELD: CALCULATEDPERCENTYIELD | 78.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |